molecular formula C9H9NO B13700290 3,4-Dimethylbenzisoxazole

3,4-Dimethylbenzisoxazole

Cat. No.: B13700290
M. Wt: 147.17 g/mol
InChI Key: KVDVGWLYHGQSSC-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzisoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired isoxazole ring . Another approach involves the use of β-diketohydrazone derivatives, which undergo cyclization to yield the isoxazole structure .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

3,4-Dimethylbenzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylbenzisoxazole is unique due to the presence of the methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3,4-dimethyl-1,2-benzoxazole

InChI

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)7(2)10-11-8/h3-5H,1-2H3

InChI Key

KVDVGWLYHGQSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NOC2=CC=C1)C

Origin of Product

United States

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